2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol
Overview
Description
2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol is a chemical compound that features a bromophenol core with a pyrrolidine ring substituted at the 2-position
Mechanism of Action
Target of Action
Compounds containing pyrrolidine rings, such as this one, are often used in medicinal chemistry due to their ability to bind to various biological targets .
Mode of Action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Compounds with similar structures often work by binding to their target and modulating its activity, which can lead to changes in cellular function .
Biochemical Pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways “2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol” might affect. Many compounds with similar structures have diverse biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The presence of the pyrrolidine ring and the bromophenol group could potentially influence these properties .
Result of Action
Without specific studies on this compound, it’s difficult to say exactly what the molecular and cellular effects of its action might be. Compounds with similar structures have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The environment in which “this compound” acts could potentially influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules could all play a role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable carbonyl compound under reductive amination conditions.
Bromination: The bromophenol core can be prepared by brominating phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the bromophenol core with the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrogen-substituted phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interaction of bromophenol derivatives with biological targets.
Industrial Applications: It may find use in the development of new materials with specific properties, such as polymers or dyes
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Aminopyrrolidin-1-yl)methyl)-4-chlorophenol
- 2-((3-Aminopyrrolidin-1-yl)methyl)-4-fluorophenol
- 2-((3-Aminopyrrolidin-1-yl)methyl)-4-iodophenol
Uniqueness
2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity to certain biological targets compared to its chloro, fluoro, or iodo analogs .
Properties
IUPAC Name |
2-[(3-aminopyrrolidin-1-yl)methyl]-4-bromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-9-1-2-11(15)8(5-9)6-14-4-3-10(13)7-14/h1-2,5,10,15H,3-4,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOJTPOEFWEWHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=C(C=CC(=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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